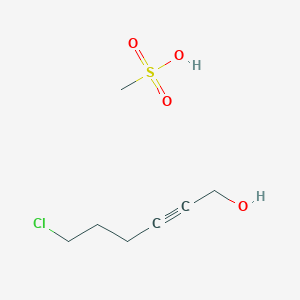
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions, a trifluoroethyl group at the nitrogen atom, and an amine group at the 3 position of the thiophene ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylthiophene with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The methyl groups and the trifluoroethyl group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated ethyl derivatives.
Substitution: Halogenated thiophenes.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into molecules, which can enhance their stability and bioactivity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties can be exploited to design new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to potent biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with metabolic pathways, depending on its structure and the target molecule.
相似化合物的比较
2,4-Dimethylthiophene: Lacks the trifluoroethyl group, making it less reactive and less stable.
N-(2,2,2-Trifluoroethyl)thiophen-3-amine: Lacks the methyl groups, which can affect its chemical properties and reactivity.
2,4-Dimethyl-N-ethylthiophen-3-amine: Contains a non-fluorinated ethyl group, resulting in different chemical and biological properties.
Uniqueness: The presence of both the trifluoroethyl group and the methyl groups in 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine imparts unique chemical properties, such as increased stability, reactivity, and bioactivity. These features make it a valuable compound for various scientific research applications.
属性
CAS 编号 |
87675-60-3 |
|---|---|
分子式 |
C8H10F3NS |
分子量 |
209.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine |
InChI |
InChI=1S/C8H10F3NS/c1-5-3-13-6(2)7(5)12-4-8(9,10)11/h3,12H,4H2,1-2H3 |
InChI 键 |
TYEFMQWKZWVHSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1NCC(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)



![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
